5-Methoxy-2,4-dimethylbenzaldehyde chemical properties
5-Methoxy-2,4-dimethylbenzaldehyde chemical properties
An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde
Introduction
4-Methoxy-2,5-dimethylbenzaldehyde, also known by its synonym 2,5-Dimethyl-p-anisaldehyde, is a polysubstituted aromatic aldehyde. This compound serves as a valuable and versatile building block in organic synthesis. Its structure, featuring an aldehyde functional group and an electron-rich aromatic ring with methoxy and methyl substituents, imparts a unique reactivity profile that is leveraged in the development of more complex molecules.
This guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-2,5-dimethylbenzaldehyde, intended for researchers, chemists, and professionals in drug discovery and fine chemical synthesis. We will delve into its structural characteristics, spectral data, synthetic methodologies, and key applications, offering field-proven insights into its use.
A note on nomenclature: The user requested information on "5-Methoxy-2,4-dimethylbenzaldehyde." However, the widely documented and commercially available isomer is 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1). This guide will focus on the latter, as it is the compound for which substantial technical data is available.
Chemical Identity and Structure
Correctly identifying a chemical is the foundation of any scientific endeavor. The following identifiers and structural details define 4-Methoxy-2,5-dimethylbenzaldehyde.
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IUPAC Name: 4-methoxy-2,5-dimethylbenzaldehyde[1]
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Synonyms: 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde[1][2][3]
The molecule's structure consists of a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH₃), and two methyl groups (-CH₃). The specific arrangement of these groups dictates its chemical behavior. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the aldehyde group serves as a primary site for nucleophilic attack and condensation reactions.[4]
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Solid.[2] May also appear as a colorless to pale yellow liquid or solid depending on purity and temperature.[3] | [2][3] |
| Odor | Distinct aromatic odor. | [3] |
| Melting Point | 31-35 °C (lit.) | [2] |
| Boiling Point | 147-149 °C at 12 mmHg (lit.) | [2] |
| Solubility | Soluble in organic solvents. | [3] |
Spectral Data Analysis: A Structural Fingerprint
Spectroscopic data provides an unambiguous confirmation of a molecule's structure. For 4-Methoxy-2,5-dimethylbenzaldehyde, the key spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural elucidation. For this molecule, one would expect to see distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) will appear significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two aromatic protons will appear as singlets in the aromatic region (δ 6.5-8.0 ppm). The methoxy group protons (-OCH₃) will present as a sharp singlet around δ 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the ring will also appear as distinct singlets, likely in the δ 2.2-2.6 ppm range.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group (around δ 190 ppm), several signals for the aromatic carbons (δ 110-165 ppm), the methoxy carbon (around δ 55 ppm), and the two methyl carbons (δ 15-25 ppm).[1]
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of 4-Methoxy-2,5-dimethylbenzaldehyde will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the aromatic aldehyde. Additional key peaks include C-H stretching from the aromatic ring and alkyl groups, and C-O stretching from the methoxy ether group.[1]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (164.20).[1] Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29).
Synthesis Methodology: Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. This approach is suitable for synthesizing 4-Methoxy-2,5-dimethylbenzaldehyde from 2,5-dimethylanisole (1-methoxy-2,5-dimethylbenzene).
The causality behind this choice lies in the substrate's properties. 2,5-dimethylanisole is highly activated towards electrophilic substitution due to the electron-donating effects of the methoxy and methyl groups. The Vilsmeier-Haack reaction utilizes a mild electrophile, the Vilsmeier reagent (chloroiminium ion), which is generated in situ from a formamide derivative (like N-methylformanilide or DMF) and an acid chloride (like phosphorus oxychloride or oxalyl chloride). This mildness is ideal for achieving selective formylation without harsh conditions that could lead to side reactions.
Experimental Protocol
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N-methylformanilide (1.1 eq) in an anhydrous solvent like dichloromethane to 0 °C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 40-60 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[6]
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Formylation: Add 2,5-dimethylanisole (1.0 eq) to the reaction mixture. The reaction is typically heated to a moderate temperature (e.g., 50 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.[6]
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Work-up and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice containing an aqueous solution of sodium acetate.[6] This hydrolyzes the intermediate iminium salt to the desired aldehyde.
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Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield pure 4-Methoxy-2,5-dimethylbenzaldehyde.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Applications
The utility of 4-Methoxy-2,5-dimethylbenzaldehyde in drug development and chemical synthesis stems from its versatile reactivity.
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As a Pharmaceutical Intermediate: Substituted benzaldehydes are foundational precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[7] The aldehyde group can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in cyclization reactions to form heterocyclic cores common in medicinal chemistry.[4][7]
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In Fragrance and Flavor Industry: Many aromatic aldehydes possess pleasant odors and are used to synthesize more complex scent molecules.[4][8]
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Building Block in Organic Synthesis: The compound is a classic electrophile. The aldehyde functionality undergoes a variety of transformations:
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Condensation Reactions: It can participate in Knoevenagel, aldol, and Claisen-Schmidt condensations to form chalcones and other conjugated systems.[9][10]
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Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted benzylamines.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing access to different classes of compounds.[11]
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Wittig Reaction: Reaction with phosphorus ylides can be used to synthesize various stilbene derivatives.[9]
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Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While a specific, comprehensive safety profile for this exact isomer is not detailed in the search results, data from closely related substituted benzaldehydes provides a strong basis for handling.
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General Hazards: Aromatic aldehydes are often irritants. They may cause skin, eye, and respiratory irritation.[12][13]
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GHS Hazard Statements (Based on similar compounds):
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Personal Protective Equipment (PPE):
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Some aldehydes can be sensitive to air and light.[16]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
4-Methoxy-2,5-dimethylbenzaldehyde is a synthetically useful aromatic aldehyde with a well-defined set of chemical and physical properties. Its activated aromatic ring and reactive aldehyde group make it an important intermediate for constructing complex molecular architectures. For researchers in medicinal chemistry, fine chemicals, and materials science, this compound offers a reliable starting point for the synthesis of novel compounds. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.
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